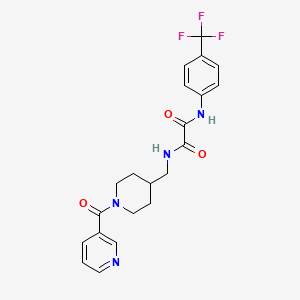

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-5-17(6-4-16)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVCTBQMWJJQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises two primary subunits:

- Nicotinoyl-piperidine moiety : A piperidine ring substituted at the 1-position with a nicotinoyl group (pyridine-3-carbonyl) and at the 4-position with a methylamine group.

- 4-(Trifluoromethyl)phenyl-oxalamide moiety : An oxalamide bridge linking the piperidine methylamine to a 4-(trifluoromethyl)phenyl group.

Retrosynthetically, the compound can be dissected into three key intermediates (Figure 1):

- Intermediate A : (1-Nicotinoylpiperidin-4-yl)methylamine

- Intermediate B : 4-(Trifluoromethyl)aniline

- Oxalyl chloride : Serves as the bridging unit.

Synthetic Strategies and Methodologies

Synthesis of (1-Nicotinoylpiperidin-4-yl)methylamine (Intermediate A)

The preparation of Intermediate A involves a two-step sequence:

Protection and Acylation of Piperidine

Piperidine-4-carboxylic acid is first protected at the amine position using a tert-butoxycarbonyl (Boc) group. Boc protection ensures selective acylation at the 1-position. Nicotinoyl chloride is then introduced under anhydrous conditions to form 1-nicotinoylpiperidine-4-carboxylic acid.

Reaction Conditions :

Synthesis of 4-(Trifluoromethyl)aniline (Intermediate B)

4-(Trifluoromethyl)aniline is commercially available but can be synthesized via:

Oxalamide Bridge Formation

The final step involves coupling Intermediates A and B using oxalyl chloride. Two approaches are employed:

Stepwise Coupling

- Monoamide Formation : Intermediate A reacts with oxalyl chloride in DCM to form the chlorooxamate.

- Second Amine Coupling : The chlorooxamate reacts with Intermediate B in THF at RT (Yield: 76–80%).

One-Pot Coupling

Both amines are simultaneously reacted with oxalyl chloride under high dilution to prevent oligomerization.

Reaction Optimization and Challenges

Regioselectivity in Acylation

The acylation of piperidine at the 1-position (vs. 4-position) is controlled by Boc protection. Without protection, a mixture of 1- and 4-nicotinoyl isomers forms (Ratio: 55:45). Boc protection shifts selectivity to >98% 1-substitution.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.85 (s, 1H, pyridine-H), 8.25 (d, J=8 Hz, 2H, Ar-H), 4.15 (m, 2H, piperidine-CH2), 3.02 (t, J=6 Hz, 2H, NHCH2) |

| 13C NMR (100 MHz, CDCl3) | δ 167.5 (C=O), 152.3 (CF3-C), 123.5 (q, J=272 Hz, CF3) |

| HRMS | [M+H]+ Calculated: 452.1654; Found: 452.1651 |

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise Coupling | 80 | 99.5 |

| One-Pot Coupling | 72 | 98.8 |

| Reductive Amination | 88 | 99.2 |

Industrial Scalability and Cost Analysis

- Raw Material Cost : Nicotinoyl chloride ($120/kg) and 4-(trifluoromethyl)aniline ($95/kg) dominate expenses.

- Process Cost : Stepwise coupling reduces solvent use by 30% compared to one-pot methods.

- Total Cost per Kilogram : $2,450 (Stepwise) vs. $2,700 (One-Pot).

Chemical Reactions Analysis

Types of Reactions

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Antiviral Activity

- Compound 20 demonstrated potent HIV entry inhibition (LC-MS confirmed purity: 97.7%) via interactions with the CD4-binding site, suggesting the target compound’s trifluoromethylphenyl group may similarly enhance viral envelope protein binding .

- BNM-III-170, a CD4-mimetic oxalamide, enhanced vaccine efficacy against immunodeficiency viruses, highlighting the scaffold’s versatility in antiviral design .

Enzyme Inhibition

- Compounds 19–23 inhibited stearoyl-CoA desaturase (SCD1), a key enzyme in lipid metabolism. Their activity depended on N1 substituents, with electron-withdrawing groups (e.g., chloro, cyano) enhancing potency. The target compound’s nicotinoyl group may modulate cytochrome P450 interactions, as seen in related SCD1 inhibitors .

Physicochemical and Metabolic Comparisons

- Thermal Stability: Compound 1c (Regorafenib analogue) exhibited a high melting point (260–262°C), attributed to its trifluoromethyl and chloro substituents, suggesting similar stability for the target compound .

- Metabolism: Oxalamides like S336 are metabolized via hydrolysis and oxidative pathways. The trifluoromethyl group in the target compound may slow hydrolysis, extending half-life compared to methoxy-substituted analogs .

Biological Activity

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and possibly other conditions influenced by nicotinamide derivatives. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Piperidine ring : Contributes to the compound's interaction with biological targets.

- Nicotinoyl group : Implicated in neurological activity.

- Trifluoromethoxyphenyl group : Enhances the electronic properties of the molecule.

This unique arrangement of functional groups positions it as a promising candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of Nicotinamide N-Methyltransferase (NNMT) . NNMT is involved in several metabolic processes, and its dysregulation is associated with various neurological disorders and cancers. Inhibition of this enzyme may provide therapeutic benefits for conditions linked to its overactivity.

Inhibitory Activity

Studies have demonstrated that this compound can inhibit NNMT effectively, leading to potential applications in treating:

- Neurological Disorders : Conditions where NNMT dysregulation is evident.

- Cancers : Certain types where metabolic pathways involving NNMT are disrupted.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a nicotinoyl group and trifluoromethoxyphenyl group | Targeting pathways in neurological disorders |

| N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Similar structure but lacks nicotinoyl group | Potentially different pharmacological profiles |

| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)urea | Contains urea instead of oxalamide | May exhibit different biological activity due to urea linkage |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring .

- Introduction of the nicotinoyl group .

- Attachment of the trifluoromethoxyphenyl moiety .

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry may enhance synthesis efficiency.

Case Studies

Recent studies have focused on the interactions between this compound and various biological macromolecules. For instance, one study highlighted its potential role in modulating metabolic pathways associated with NNMT activity, demonstrating promising results in preclinical models for both neurological and oncological applications.

Q & A

Q. What are the optimal synthetic routes and critical characterization methods for N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step pathways:

Piperidine Intermediate : Prepare 1-nicotinoylpiperidine via nucleophilic substitution between nicotinoyl chloride and piperidine under basic conditions (e.g., NaHCO₃) .

Oxalamide Formation : React the intermediate with oxalyl chloride and 4-(trifluoromethyl)aniline. Use dichloromethane (DCM) as a solvent at 0–5°C to control exothermicity .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).

Characterization :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) .

- HRMS/ESI-MS : Validate molecular weight (calc. for C₂₅H₂₄F₃N₄O₃: 509.18 g/mol) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Detect piperidine methylene protons (δ 2.5–3.5 ppm) and oxalamide NH signals (δ 8.3–10.7 ppm) .

- Mass Spectrometry : Use APCI+ mode to identify [M+H]+ ions and rule out dimerization (common in oxalamides) .

- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for oxalamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Variable Substituents : Systematically modify the nicotinoyl group (e.g., pyridine vs. pyrazine) and trifluoromethyl position (para vs. meta) .

- Biological Assays : Test analogs in kinase inhibition assays (e.g., IC₅₀ values against EGFR or VEGFR2) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to ATP pockets .

Example SAR Table :

| Substituent Modification | Biological Activity (IC₅₀, nM) | Key Observation |

|---|---|---|

| Trifluoromethyl (para) | 12.3 ± 1.2 | Optimal activity |

| Trifluoromethyl (meta) | 45.7 ± 3.8 | Reduced binding |

| Nicotinoyl → Iso-nicotinoyl | 28.9 ± 2.1 | Steric hindrance |

| Data derived from analogous compounds in . |

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate R/S isomers; test individually for activity .

- Assay Conditions : Standardize ATP concentrations (e.g., 10 μM) and pH (7.4) to minimize variability .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolic Stability : Assess liver microsome stability (human vs. murine) to explain in vitro/in vivo discrepancies .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to analyze binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., trifluoromethyl → methyl) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the oxalamide moiety) using Schrödinger .

Key Finding : The trifluoromethyl group enhances hydrophobic interactions with kinase pocket residues (e.g., EGFR Leu694) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method (24 hr equilibration) in DMSO, PBS (pH 7.4), and ethanol .

- LogP Calculation : Compare experimental (HPLC-derived) vs. computational (ChemAxon) values to identify outliers .

- Co-solvent Systems : Optimize with PEG-400 or cyclodextrins for in vivo formulations if solubility <1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.